6-Bromo-8-nitroquinoline
Overview
Description
6-Bromo-8-nitroquinoline (BNQ) is an organic compound with a unique structure, consisting of a benzene ring with two nitro and one bromo substituents. BNQ has been studied extensively for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of many biologically active molecules, and its mechanism of action has been studied in detail.
Scientific Research Applications
Anticancer Potential
6-Bromo-8-nitroquinoline and its derivatives have shown significant promise in the field of cancer research. A study by Kul Köprülü et al. (2018) found that 6-Bromo-5-nitroquinoline, a compound closely related to 6-Bromo-8-nitroquinoline, exhibited notable antiproliferative activity against various cancer cell lines. This compound showed greater antiproliferative activity compared to the reference drug 5-fluorouracil, particularly against human cervical cancer cells (HeLa) and human adenocarcinoma (HT29), highlighting its potential as an anticancer agent (Kul Köprülü et al., 2018).
Role in Synthesis of Inhibitors
The compound has been instrumental in the synthesis of various inhibitors. Lei et al. (2015) discussed the synthesis of a compound from 6-bromoquinolin-4-ol, which is an important intermediate in PI3K/mTOR inhibitors. This synthesis is crucial for the development of quinoline inhibitors, showcasing the role of 6-Bromo-8-nitroquinoline derivatives in the creation of important pharmaceutical compounds (Lei et al., 2015).
Antitrypanosomal Activity
A 2020 study by Pedron et al. explored derivatives of 8-Nitroquinolinone, including those with a 6-bromo substitution, for their in vitro activities against Trypanosoma brucei and cruzi. They identified a 6-bromo-substituted derivative that showed potent and selective antitrypanosomal activity, suggesting the potential of 6-Bromo-8-nitroquinoline derivatives in treating diseases caused by Trypanosoma species (Pedron et al., 2020).
Photolabile Protecting Group
The compound has also been studied for its role as a photolabile protecting group. A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline, a derivative of 6-Bromo-8-nitroquinoline, as a new photolabile protecting group. This compound displayed greater photon efficiency and sensitivity to multiphoton-induced photolysis than other compounds, making it useful for biological applications (Fedoryak & Dore, 2002).
Photolysis Mechanisms
Sun et al. (2014) conducted a study on 8-nitroquinoline-based photolabile caging groups for carboxylic acid, including 6-bromo-8-nitro-1,2-dihydroquinolinyl derivatives. They reported improved photolysis efficiency and provided insights into the photolysis mechanisms, enhancing our understanding of the photophysical properties of these compounds (Sun et al., 2014).
properties
IUPAC Name |
6-bromo-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZBVIZZQFJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071610 | |
Record name | 6-Bromo-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-nitroquinoline | |
CAS RN |
68527-67-3 | |
Record name | 6-Bromo-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68527-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 6-bromo-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 6-bromo-8-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Bromo-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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